molecular formula C7H9ClN2O2 B13786086 2-Methyl-6-nitrobenzenamine hydrochloride

2-Methyl-6-nitrobenzenamine hydrochloride

Cat. No.: B13786086
M. Wt: 188.61 g/mol
InChI Key: QEEJUWPHYDEURH-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an amine group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-nitrobenzenamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline (o-toluidine) to introduce the nitro group at the 6-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-6-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration reaction can be optimized for large-scale production by controlling the concentration of reactants, temperature, and reaction time. The final product is purified through recrystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitrobenzenamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.

    Diazotization: Sodium nitrite, hydrochloric acid.

Major Products Formed

    Reduction: 2-Methyl-6-phenylenediamine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

    Diazotization: Diazonium salts and azo compounds.

Scientific Research Applications

2-Methyl-6-nitrobenzenamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzenamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or cytotoxic effects. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydrochloride salt form also enhances its solubility and stability in certain contexts .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-methyl-6-nitroaniline;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-5-3-2-4-6(7(5)8)9(10)11;/h2-4H,8H2,1H3;1H

InChI Key

QEEJUWPHYDEURH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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